2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one
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Overview
Description
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one is an organic compound with the molecular formula C₇H₅BrO₂ It is a brominated derivative of cyclopenta[b]furan, characterized by a fused ring structure that includes a furan ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group of a cyclopenta[b]furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The reaction proceeds through the formation of a brominated intermediate, which can be further converted into the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopenta[b]furan derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the non-brominated cyclopenta[b]furan.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions by forming covalent bonds or participating in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of oxygen.
2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one: Another sulfur analog with a slightly different structure and reactivity.
Uniqueness
2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its sulfur analogs
Properties
Molecular Formula |
C7H5BrO2 |
---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]furan-4-one |
InChI |
InChI=1S/C7H5BrO2/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2 |
InChI Key |
DSLXGANXQHNJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1OC(=C2)Br |
Origin of Product |
United States |
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